Cas no 1208080-44-7 (3-Fluoro-4-((trifluoromethyl)thio)benzoic acid)

3-Fluoro-4-((trifluoromethyl)thio)benzoic acid 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid
- 3-Fluoro-4-trifluoromethylsulfanylbenzoic acid
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- インチ: 1S/C8H4F4O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)
- InChIKey: WSWJDMKZQVITFK-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(C(=O)O)=CC=1F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 62.6
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669165-1g |
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid |
1208080-44-7 | 98% | 1g |
¥22530.00 | 2024-08-09 |
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid 関連文献
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3-Fluoro-4-((trifluoromethyl)thio)benzoic acidに関する追加情報
Introduction to 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid (CAS No: 1208080-44-7)
3-Fluoro-4-((trifluoromethyl)thio)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No) 1208080-44-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by the presence of a fluoro substituent and a trifluoromethylthio group at the 3rd and 4th positions of the benzene ring, respectively. The structural features of this molecule contribute to its unique chemical properties and potential biological activities, making it a valuable scaffold for further chemical modifications and drug discovery initiatives.
The introduction of fluorine and trifluoromethylthio groups into the benzoic acid core significantly influences the electronic distribution and steric environment of the molecule. The electron-withdrawing nature of the fluoro group enhances the acidity of the carboxylic acid moiety, while the trifluoromethylthio group introduces additional lipophilicity and electronic modulation. These modifications are strategically employed in medicinal chemistry to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates.
In recent years, 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif is particularly relevant in the development of compounds targeting neurological disorders, where fluorinated benzoic acids have shown promise due to their ability to cross the blood-brain barrier and interact with specific neurotransmitter receptors. The trifluoromethylthio group, in particular, has been associated with enhanced binding interactions in certain enzyme inhibition studies, suggesting its utility in designing potent inhibitors.
Moreover, advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high precision. Molecular docking studies indicate that 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid can effectively engage with active sites of enzymes such as cytochrome P450 isoforms, which are critical in drug metabolism. This insight has prompted investigations into its potential as a probe or inhibitor in metabolic studies, aiming to elucidate pathways involved in drug-drug interactions.
The agrochemical sector has also recognized the significance of this compound. Fluorinated benzoic acids are known for their herbicidal and fungicidal properties, often attributed to their ability to disrupt essential biological processes in pests. The presence of both fluoro and trifluoromethylthio groups in 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid may enhance its efficacy against resistant strains by modulating target site interactions or improving environmental persistence. Such characteristics make it a promising candidate for developing next-generation crop protection agents.
Recent experimental studies have demonstrated the versatility of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid as a building block for heterocyclic compounds. By undergoing cyclization or condensation reactions, researchers have successfully synthesized various nitrogen-containing derivatives that exhibit interesting pharmacological activities. For instance, pyridine and pyrimidine analogs derived from this scaffold have shown anti-inflammatory and antiviral properties in preclinical models. These findings underscore the importance of fluorinated benzoic acids in generating structurally diverse libraries for drug discovery efforts.
The synthetic pathways for 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid have also been refined to ensure high yields and purity. Modern synthetic techniques, including transition metal-catalyzed cross-coupling reactions and flow chemistry approaches, have been employed to streamline production processes. Such innovations not only enhance scalability but also reduce environmental impact by minimizing waste generation. The accessibility of this compound has facilitated its adoption in both academic research laboratories and industrial settings.
Future directions in the study of 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid may focus on exploring its role in combinatorial therapy regimens. By pairing this compound with other bioactive molecules, researchers aim to develop synergistic treatments that address multiple targets simultaneously. Additionally, investigating its derivatives could uncover novel mechanisms of action that may lead to breakthroughs in treating currently untreatable conditions.
In conclusion, 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid (CAS No: 1208080-44-7) represents a fascinating compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features offer opportunities for designing innovative therapeutics with improved efficacy and selectivity. As research continues to uncover new applications for this molecule, it is poised to remain a cornerstone in synthetic organic chemistry and drug development pipelines.
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